Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate
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Overview
Description
Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate is a chemical compound with the molecular formula C₁₀H₁₄N₄O₄ and a molecular weight of 254.24 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate typically involves the reaction of pyrazine derivatives with ethyl esters under controlled conditions. The reaction is carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted pyrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, amine derivatives, and oxidation products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl pyrazole-3,5-dicarboxylate: Another pyrazine derivative with similar chemical properties.
2,6-Diamino-3,5-dinitropyrazine-1-oxide: A related compound with different functional groups and applications.
Uniqueness
Diethyl 3,6-diaminopyrazine-2,5-dicarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H14N4O4 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
diethyl 3,6-diaminopyrazine-2,5-dicarboxylate |
InChI |
InChI=1S/C10H14N4O4/c1-3-17-9(15)5-7(11)14-6(8(12)13-5)10(16)18-4-2/h3-4H2,1-2H3,(H2,12,13)(H2,11,14) |
InChI Key |
XSLXSCHIQBXUHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=N1)N)C(=O)OCC)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.